molecular formula C18H17NO5S B11985354 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid

2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid

Cat. No.: B11985354
M. Wt: 359.4 g/mol
InChI Key: JVILWAGZYKXLNC-UHFFFAOYSA-N
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Description

2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid is a complex organic compound that features a thiazole ring, a chromenone structure, and a propanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic

Biological Activity

The compound 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H19N3O5S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}

This compound features a chromenone core substituted with a thiazole ring and an ethyl group, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory responses. Below are the key areas of activity:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of cancer cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia). The growth inhibition was measured using thymidine uptake assays with IC50 values ranging from 0.3 to 1.2 µM .
Cell LineIC50 (µM)
MV4-110.3
MOLM131.2

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of ERK Pathway : The compound effectively down-regulates the levels of phospho-ERK1/2 and its downstream effector, p-p70S6K, leading to cell cycle arrest predominantly at the G0/G1 phase .

3. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines in various in vitro models.

Case Studies

Several research studies provide evidence for the biological activity of this compound:

Study 1: Anticancer Screening

In a screening study published in 2019, researchers identified this compound as a novel anticancer agent through multicellular spheroid models. The results indicated significant apoptosis induction in treated cells compared to controls .

Study 2: In Vivo Efficacy

In vivo studies conducted on xenograft models demonstrated that oral administration of the compound resulted in dose-dependent tumor growth inhibition. Effective doses were noted at approximately 10 mg/kg, confirming its therapeutic potential in cancer treatment .

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoic acid

InChI

InChI=1S/C18H17NO5S/c1-4-11-5-12-15(6-14(11)24-10(3)18(21)22)23-7-13(16(12)20)17-19-9(2)8-25-17/h5-8,10H,4H2,1-3H3,(H,21,22)

InChI Key

JVILWAGZYKXLNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)O)OC=C(C2=O)C3=NC(=CS3)C

Origin of Product

United States

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